2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Beschreibung

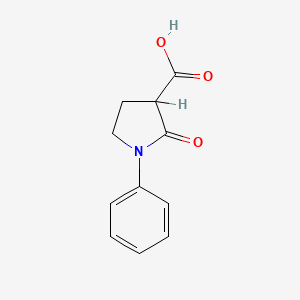

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS: 56137-52-1) is a pyrrolidine derivative characterized by a phenyl group at the nitrogen atom, a carboxylic acid group at position 3, and a ketone moiety at position 2 of the pyrrolidine ring (Figure 1). Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Key structural features include:

- Pyrrolidine core: A five-membered saturated ring with nitrogen.

- Electron-withdrawing groups: The carboxylic acid and ketone groups enhance polarity and influence reactivity.

- Aromatic substitution: The phenyl group contributes to lipophilicity and steric bulk.

Experimental studies using spectroscopic methods (FT-IR, NMR) and computational density functional theory (DFT) analyses (e.g., B3LYP/6-31G(d,p)) have elucidated its electronic properties, including HOMO-LUMO gaps (~5.2 eV) and dipole moments (~4.1 Debye), which are critical for understanding its chemical behavior .

Eigenschaften

IUPAC Name |

2-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-9(11(14)15)6-7-12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXWRXJXMVUWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971505 | |

| Record name | 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56137-52-1 | |

| Record name | 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56137-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2-oxo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056137521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization from Itaconic Acid Derivatives

One prominent method involves a multi-step transformation starting from itaconic acid. This approach was detailed in a parallel synthesis study where itaconic acid was converted through a five-step sequence into 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, which include the target this compound moiety as a key intermediate.

- Stepwise transformation : The process involves initial functionalization of itaconic acid followed by cyclization to form the pyrrolidine ring.

- Phenyl substitution : Introduction of the phenyl group at the nitrogen is achieved via nucleophilic substitution or amide bond formation.

- Yield and purity : The overall yields are reported to be good, with product purity ranging from 80% to 100% after parallel amidation steps.

| Step | Starting Material | Reaction Type | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Itaconic acid | Functionalization | Intermediate acid derivative | Not specified |

| 2 | Intermediate | Cyclization | Pyrrolidine ring formation | Not specified |

| 3 | Pyrrolidine intermediate | Phenyl substitution | This compound | Good (exact % not specified) |

Cyclization via Aminomethylidene Derivatives and Meldrum’s Acid

Another synthetic route involves heterocyclization reactions starting from aminomethylidene derivatives of Meldrum’s acid combined with cyanothioacetamide derivatives. This method produces related pyrrolidine and pyridine carboxylic acid derivatives, with the possibility to obtain this compound analogues.

- Reaction conditions : The heterocyclization is performed under basic conditions (e.g., KOH) followed by acidification.

- Functional group tolerance : This method allows for regioselective alkylation and substitution reactions on the heterocyclic scaffold.

- Limitations : Attempts to start from malononitrile dimers were unsuccessful, indicating substrate specificity.

Direct Cyclization and Functionalization of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Recent advances have employed direct cyclization techniques and C–H activation strategies on 5-oxopyrrolidine-3-carboxylic acid derivatives to prepare densely functionalized pyrrolidines, including this compound.

- C–H activation : Employing 8-aminoquinoline as a directing group, arylation at C(sp3)–H sites has been optimized.

- Optimized conditions : Best results were obtained using 3 equivalents of aryl iodide, 0.2 equivalents of (BnO)2PO2H, heating at 110 °C for 21 hours in anhydrous 1,4-dioxane at 0.2 M concentration.

- Yield : The yield for the key intermediate was 67% under these conditions.

- Reaction scope : This method allows for late-stage functionalization and diversification of the pyrrolidine scaffold.

| Parameter | Condition | Effect on Yield/Conversion |

|---|---|---|

| Aryl iodide equivalents | 3 eq | Optimal for C–H arylation |

| Additive | 0.2 eq (BnO)2PO2H | Enhances reaction conversion |

| Temperature | 110 °C | Required for efficient activation |

| Solvent | Anhydrous 1,4-dioxane | Optimal solvent for reaction |

| Concentration | 0.2 M | Best conversion compared to 0.9 M |

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reaction Type | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step from itaconic acid | Itaconic acid | Functionalization, cyclization | Good (not specified) | Parallel synthesis, high purity | Multi-step, time-consuming |

| Heterocyclization from Meldrum’s acid | Aminomethylidene derivatives | Heterocyclization, alkylation | Moderate | Regioselective, versatile | Substrate-specific, limited scope |

| C–H activation on 5-oxopyrrolidine | 5-Oxopyrrolidine derivatives | C–H arylation, cyclization | 67% | Late-stage functionalization | Requires directing group, specific conditions |

Summary of Research Findings

- The synthesis of this compound is well-established through multiple synthetic routes.

- The five-step transformation from itaconic acid is a robust method suitable for parallel synthesis and further derivatization.

- Heterocyclization involving Meldrum’s acid derivatives offers regioselectivity and functional group tolerance but may face substrate limitations.

- Recent advances in C–H activation chemistry provide efficient late-stage modifications with moderate yields and operational simplicity.

- Optimization of reaction conditions such as solvent, temperature, and reagent equivalents is critical for maximizing yield and purity.

These methods collectively provide a comprehensive toolkit for the preparation of this compound, enabling its use in pharmaceutical and synthetic organic chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

Substitution: The phenyl group and carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of numerous pharmaceuticals. Its structural properties facilitate the development of analgesics and anti-inflammatory medications. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

A study synthesized various analogs of this compound and evaluated their antibacterial activity. Compounds demonstrated moderate to good efficacy against the tested gram-positive and gram-negative bacteria, highlighting the potential of this compound in developing new antibacterial agents .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its ability to undergo various chemical transformations allows chemists to construct diverse chemical architectures efficiently .

Synthesis Techniques

Recent advancements have introduced innovative synthetic methodologies for producing densely functionalized derivatives of this compound. For example, the combination of the Castagnoli–Cushman reaction with directed C(sp³)–H functionalization has yielded new 5-oxopyrrolidines with potential applications in medicinal chemistry .

Biochemical Research

Studying Enzyme Interactions

Researchers employ this compound to explore enzyme interactions and metabolic pathways. This compound has been linked to the inhibition of BACE-1 enzyme, which plays a crucial role in Alzheimer's disease pathology . The understanding of these interactions is vital for identifying therapeutic targets.

Potential Therapeutic Applications

The compound's derivatives are being investigated for their neuroprotective effects and potential use in treating central nervous system disorders. The presence of the pyrrolidine ring in bioactive molecules enhances their pharmacological profiles .

Material Science

Development of New Materials

In material science, this compound is being explored for its potential applications in developing polymers and coatings with specific chemical properties. The unique structural characteristics allow for modifications that can enhance material performance .

Agricultural Chemistry

Formulation of Agrochemicals

The compound is also under investigation for its role in agricultural chemistry, particularly in formulating environmentally friendly herbicides and pesticides. Its efficacy and safety profiles make it a candidate for sustainable agricultural practices .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. As a tyrosine kinase inhibitor, it binds to the ATP binding site of receptor tyrosine kinases, thereby inhibiting their activity. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid

The positional isomer 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS: 39629-86-2) shares the same molecular formula but differs in the ketone group placement (position 5 vs. 2). Key distinctions include:

Substituted Pyrrolidine Derivatives

2-Oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxylic acid (CAS: 338754-66-8)

- Structural difference : Incorporates a trifluoromethylbenzyl group instead of phenyl.

- Impact : The electron-withdrawing -CF₃ group enhances acidity (pKa ~2.8) and lipophilicity (LogP ~1.9), making it suitable for membrane-permeable drug candidates .

2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 1266973-95-8)

- Structural difference : Fluorine substitution on the phenyl ring and a methyl group at position 1.

5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid (CAS: 175136-92-2)

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with various electrophiles, leading to the formation of the desired compound. Techniques such as the Claisen-Schmidt reaction have been employed to generate novel derivatives with enhanced biological activity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. The antimicrobial activity was evaluated using the disc diffusion method against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 5a | Staphylococcus aureus | >10 |

| 5b | Klebsiella pneumoniae | >10 |

| 5c | Escherichia coli | >10 |

| 5d | Candida albicans | >10 |

| 5e | Pseudomonas aeruginosa | <10 |

The results indicated that certain derivatives (e.g., compounds 5a, 5b, and 5d) showed promising activity with zones of inhibition greater than 10 mm against specific strains, suggesting their potential as effective antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies utilizing A549 human lung adenocarcinoma cells revealed that some derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability (%) after Treatment (100 µM) |

|---|---|

| 15 | 66 |

| 20 | 55 |

| 21 | 70 |

Notably, compound 15 demonstrated substantial cytotoxicity, reducing cell viability significantly while maintaining lower toxicity towards non-cancerous cells . This suggests a selective action that could be beneficial in developing targeted cancer therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. For instance, it has been shown to inhibit serine proteases involved in viral replication processes, making it a candidate for antiviral drug development . Additionally, the interaction with BACE-1 enzyme suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have highlighted the efficacy of derivatives based on the core structure of this compound:

- Antimicrobial Efficacy : In a study involving multidrug-resistant Staphylococcus aureus, compounds derived from this scaffold exhibited remarkable inhibitory effects, pointing towards their potential in combating resistant bacterial strains .

- Cytotoxicity in Cancer Models : Research focused on lung cancer models indicated that specific substitutions on the pyrrolidine ring enhanced anticancer activity while minimizing adverse effects on healthy cells, demonstrating a promising therapeutic index for these compounds .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | HCl | 110 | 65–75 | |

| Multi-step alkylation | Lewis acids | 80–100 | 50–60 |

Advanced: How can researchers address low yields in the cyclization step during synthesis?

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Catalyst Screening : Test alternative catalysts (e.g., trifluoroacetic acid or zeolites) to improve regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents reduce side-product formation .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before decomposition occurs.

- Additive Use : Introduce scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward product formation .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 232.0841 for C₁₁H₁₁NO₃) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

Advanced: How can contradictions in pharmacological data across studies be resolved?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize protocols using guidelines like CLSI .

- Impurity Effects : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate purity via HPLC (>95%) before testing .

- Structural Analogues : Subtle substituent changes (e.g., fluorophenyl vs. chlorophenyl groups) alter activity. Use SAR studies to isolate critical moieties .

Basic: What are the key steps in designing in vitro assays to evaluate biological activity?

- Cell Line Selection : Use target-specific lines (e.g., HCT-116 for anticancer studies) .

- Dose-Response Curves : Test 0.1–100 µM concentrations to determine IC₅₀ values.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO) .

- Replicate Design : Perform triplicate runs to ensure statistical validity.

Advanced: What strategies enable efficient synthesis of derivatives with modified substituents?

Derivatization focuses on:

- Substituent Introduction : Use Suzuki coupling or nucleophilic aromatic substitution to add halogens or alkyl groups to the phenyl ring .

- Carboxylic Acid Functionalization : Convert the acid to amides or esters via coupling reagents (e.g., EDC/HOBt) for enhanced bioavailability .

- Pyrrolidine Ring Modification : Introduce sp³-hybridized carbons via reductive amination or alkylation to alter conformational flexibility .

Q. Table 2: Bioactivity of Derivatives

| Derivative | Substituent | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| 5-Oxo-1-(4-Fluorophenyl) | 4-Fluorophenyl | 12.3 | Breast cancer | |

| Ethyl ester analog | Ethyl ester | >100 | Antimicrobial |

Basic: How should researchers handle safety concerns during synthesis?

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid exposure .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile reagents (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic byproducts before disposal according to institutional guidelines .

Advanced: What computational tools aid in predicting the compound’s reactivity and bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory studies) .

- QSAR Models : Corrogate substituent effects with bioactivity using software like MOE or Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.